molecular formula C14H12BrClN2O2 B2499445 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide CAS No. 863184-99-0

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide

Cat. No.: B2499445
CAS No.: 863184-99-0
M. Wt: 355.62
InChI Key: GWGZWZDNVRQBNT-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide ( 863184-99-0) is a high-purity synthetic organic compound supplied for advanced research applications. With a molecular formula of C14H12BrClN2O2 and a molecular weight of 355.61 g/mol, this benzohydrazide derivative is characterized by its distinct halogenated aromatic structure . This compound is of significant interest in agricultural and biochemical research, particularly in the study of novel antifungal agents. Hydrazide-hydrazone compounds, as a class, have demonstrated potent activity against phytopathogenic, laccase-producing fungi such as Botrytis cinerea and Sclerotinia sclerotiorum , which are responsible for substantial economic losses in crops . Researchers utilize this chemical as a key scaffold in developing new plant protection strategies aimed at overcoming growing fungal resistance to existing fungicides . The mechanism of action for this family of compounds is under active investigation, with some studies pointing to their role as potent laccase inhibitors, disrupting critical enzymatic processes in the target pathogens . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

3-[(4-bromo-2-chlorophenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGZWZDNVRQBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 3-formylbenzoic acid.

    Formation of Intermediate: The 4-bromo-2-chlorophenol is reacted with formaldehyde to form 4-bromo-2-chlorophenoxymethyl alcohol.

    Condensation Reaction: The intermediate is then condensed with 3-formylbenzoic acid in the presence of a suitable catalyst to form 3-[(4-Bromo-2-chlorophenoxy)methyl]benzaldehyde.

    Hydrazide Formation: Finally, the benzaldehyde derivative is reacted with hydrazine hydrate to yield this compound.

Chemical Reactions Analysis

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzohydrazide derivatives exhibit structure-dependent variations in biological activity. Below is a systematic comparison with structurally or functionally related compounds:

Halogenated Benzohydrazides

  • 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide (Compound 1): Structure: Features a 3-bromo substitution on the benzohydrazide core and a 2-chloro-5-nitrobenzylidene group. Activity: Exhibits antimicrobial properties, with crystal structures stabilized by N–H⋯O/N hydrogen bonds.
  • 3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide (Compound 2) :

    • Structure : Substituted with a 4-nitrobenzylidene group.
    • Activity : Similar antimicrobial efficacy to Compound 1 but with altered hydrogen bonding (N–H⋯O interactions only). The para-nitro group may reduce steric hindrance, enhancing solubility and target interaction .
  • 3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide (Compound 1 in ): Structure: Includes a methoxy group at the 3-position and hydroxy/chloro/bromo substituents. Activity: Potent antibacterial activity attributed to hydrogen bonding and halogen-mediated interactions. The methoxy group may improve pharmacokinetic properties (e.g., metabolic stability) compared to non-oxygenated analogs .

Trifluoromethyl-Substituted Benzohydrazides

  • 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (Compound 2l in ) :
    • Structure : Contains dual trifluoromethyl groups on both the benzohydrazide core and benzylidene moiety.
    • Activity : Acts as a mixed-type acetylcholinesterase (AChE) inhibitor (IC₅₀ = 46.8 µM). The CF₃ groups enhance electron-withdrawing effects and lipophilicity, facilitating CNS penetration .
    • Contrast : The query compound’s bromo/chloro substituents may prioritize antimicrobial over CNS-targeted activity due to reduced lipophilicity.

Benzohydrazides with Heterocyclic Modifications

  • 2-Fluoro-5-((4-oxophthalazin-1-yl)methyl)-N′-alkylbenzohydrazides (Compounds B2–B5 in ): Structure: Incorporates a phthalazinone ring and alkyl chains. Activity: Moderate enzyme inhibition (e.g., IC₅₀ = 9.6–16.4 µM for BuChE). The phthalazinone moiety enhances π-π stacking with enzyme active sites, a feature absent in the query compound .

Anticancer Benzohydrazides

  • 4-(6-Chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide (Compound 5a in ): Structure: Combines a benzimidazole ring with dichlorobenzylidene substitution. Activity: Exhibits cytotoxicity against lung adenocarcinoma (IC₅₀ = 0.0316 µM), outperforming cisplatin.

Structure-Activity Relationship (SAR) Analysis

Substituent Biological Impact Example Compounds
Halogens (Br, Cl) Enhance antimicrobial activity via hydrophobic interactions and enzyme destabilization Compounds 1, 2, 12, 15
Trifluoromethyl (CF₃) Increases lipophilicity and AChE/BuChE inhibition; improves metabolic stability Compound 2l
Nitro (NO₂) Electron-withdrawing effects improve binding to nitroreductase-rich microbial targets Compounds 1, 2
Methoxy (OCH₃) Balances solubility and target affinity; reduces cytotoxicity Compound 1 ()
Heterocyclic Moieties Expands target selectivity (e.g., DNA intercalation, enzyme allosteric modulation) Compounds 5a (), B2–B5

Biological Activity

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide, with the CAS number 863184-99-0, is a hydrazide derivative that has attracted attention for its potential biological activities. This compound is part of a broader class of benzohydrazides known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12BrClN2O\text{C}_{14}\text{H}_{12}\text{BrClN}_2\text{O}

This structure features a benzohydrazide core with a bromo and chloro substituent that may influence its biological activity.

The mechanism of action for hydrazide compounds often involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms (bromo and chloro) can enhance lipophilicity and potentially improve membrane permeability, facilitating interaction with cellular targets. Specific mechanisms may include:

  • Inhibition of Enzymatic Activity : Many hydrazides act as enzyme inhibitors, affecting pathways critical for cell proliferation.
  • Modulation of Signal Transduction : Altering signaling pathways related to cell survival and apoptosis.

Anticancer Activity

Research indicates that benzohydrazides exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. In vitro assays involving human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-435 (breast cancer) have been utilized to assess the efficacy of these compounds.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AHepG25.0
Compound BMDA-MB-4353.8
This compoundTBDTBDTBD

Note: Specific IC50 values for this compound are not yet published in available literature.

Antimicrobial Activity

Benzohydrazides have also been studied for their antimicrobial properties. A study evaluating the minimal inhibitory concentration (MIC) against various bacterial strains indicated that certain derivatives possess potent antibacterial effects.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound CStaphylococcus aureus10
Compound DEscherichia coli15

Case Studies

Several case studies have highlighted the efficacy of hydrazide derivatives in preclinical models:

  • Study on Anticancer Efficacy : A recent study assessed a series of hydrazides against multiple cancer cell lines, revealing that modifications to the hydrazide structure significantly impacted their cytotoxicity profiles.
  • Toxicity Assessment : The Fish Embryo Acute Toxicity (FET) test was employed to evaluate the safety profile of these compounds, indicating a promising therapeutic window for further development.

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